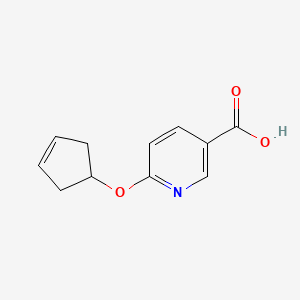
6-(Cyclopent-3-en-1-yloxy)nicotinic acid
Übersicht
Beschreibung
6-(Cyclopent-3-en-1-yloxy)nicotinic acid, otherwise known as 6-CNA, is a type of nicotinic acid that is used in various scientific research applications. It is a derivative of nicotinic acid and is found in a variety of plants and bacteria. 6-CNA has been studied for its potential use in the treatment of diseases such as cancer, diabetes, and obesity. It has also been studied for its ability to modulate the activity of certain enzymes and receptors.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Hyperlipidemia and Cancer
6-Substituted nicotinic acid analogues, including 6-(cyclopent-3-en-1-yloxy)nicotinic acid, have shown promise as inhibitors of the carbonic anhydrase III enzyme (CAIII). CAIII is a target for managing dyslipidemia and cancer progression. These compounds bind to CAIII, influencing enzyme activity and potentially offering therapeutic applications in these areas (Mohammad, Alzweiri, Khanfar, & Al-Hiari, 2017).
Enzymatic Conversion Processes
A process involving enzymatic hydroxylation in the presence of specific microorganisms (e.g., Pseudomonas, Bacillus, or Achromobacter) has been developed to convert nicotinic acid into 6-hydroxynicotinic acid. This method suggests potential industrial applications, particularly in the context of biochemical production processes (Mizon, 1995).
Biochemical Characterization and Metabolic Pathways
Studies have detailed the purification and characterization of enzymes like nicotinic acid dehydrogenase from various bacterial sources, which are involved in the conversion of nicotinic acid to 6-hydroxynicotinic acid. These studies provide insight into the biochemical properties and potential metabolic pathways of nicotinic acid and its derivatives (Hurh, Yamane, & Nagasawa, 1994).
Receptor-Mediated Effects on Lipid Levels
Research has identified receptors such as PUMA-G and HM74, which interact with nicotinic acid. These interactions play a role in modulating lipid levels in the body, providing a pathway through which derivatives of nicotinic acid, including this compound, might exert physiological effects (Tunaru et al., 2003).
Vasorelaxation and Antioxidation Properties
Thionicotinic acid derivatives, related to nicotinic acid, have been shown to exhibit vasorelaxant and antioxidative properties. This suggests potential therapeutic applications of 6-substituted nicotinic acids, including this compound, in cardiovascular and oxidative stress-related conditions (Prachayasittikul et al., 2010).
Applications in Atherosclerosis Treatment
Nicotinic acid has been shown to inhibit the progression of atherosclerosis, an effect mediated through its receptor GPR109A. This receptor's interaction with nicotinic acid and its derivatives suggests a role for these compounds in the treatment of atherosclerosis (Lukasova et al., 2011).
Eigenschaften
IUPAC Name |
6-cyclopent-3-en-1-yloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11(14)8-5-6-10(12-7-8)15-9-3-1-2-4-9/h1-2,5-7,9H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBQJWWCDWGOIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1OC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1405707.png)
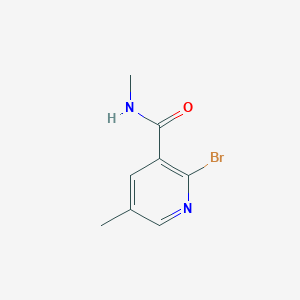


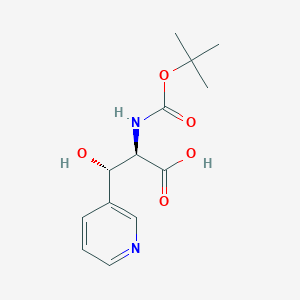


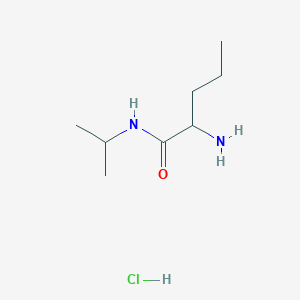
![[1-(Morpholin-4-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405720.png)
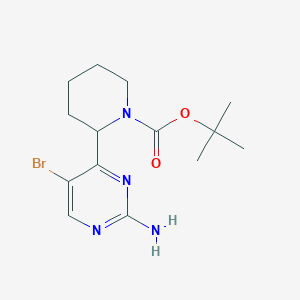
![Sodium 2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1405723.png)
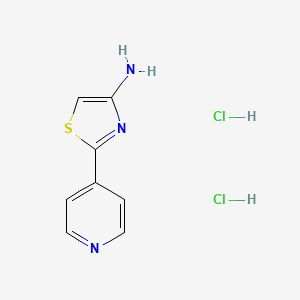
![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1405728.png)
![2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1405729.png)